molecular formula C12H16O2 B184027 4-Tert-butyl-2-methylbenzoic acid CAS No. 33691-85-9

4-Tert-butyl-2-methylbenzoic acid

Cat. No. B184027
CAS RN: 33691-85-9
M. Wt: 192.25 g/mol
InChI Key: IBAQIFNSDBQOMU-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-methylbenzoic acid is an endocrine-disrupting chemical (EDC) present in honey . It has been used as a potent yeast sirtuin (Sir2p) inhibitor . The compound contains a total of 30 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 4-Tert-butyl-2-methylbenzoic acid is characterized by a total of 30 bonds; 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group . The molecular formula is C12H16O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Tert-butyl-2-methylbenzoic acid are not detailed in the available resources .

Scientific Research Applications

  • Kulhanek et al. (1999) investigated the substituent effects of the tert-butyl group in isomeric tert-butylbenzoic acids. This study found enhanced acidity in the gas phase for all isomers and attributed this to pole-induced dipole interaction in the anion. It's relevant for understanding the steric effects and molecular behavior of compounds like 4-Tert-butyl-2-methylbenzoic acid (Kulhanek et al., 1999).

  • Daniel et al. (1968) explored the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene (BHT) in rats and humans, providing insights into the metabolic pathways and differences between species. This study is significant for understanding how derivatives of tert-butylbenzoic acids, like 4-Tert-butyl-2-methylbenzoic acid, are metabolized (Daniel et al., 1968).

  • Liu and Hii (2011) demonstrated the use of tert-butyl perbenzoate as a substitute for benzoquinone in Fujiwara-Moritani reactions, showcasing the potential of tert-butyl derivatives in synthetic organic chemistry (Liu & Hii, 2011).

  • Armstrong et al. (2002) studied the self-assembly of 4-tert-butylbenzoic acid with aliphatic diamines, leading to the formation of layered molecular arrays. This research is relevant for the design of new materials and understanding intermolecular interactions (Armstrong et al., 2002).

  • Kindra and Evans (2014) synthesized 3,5-Di-tert-butyl-4-hydroxybenzoic acid using bismuth-based C-H bond activation, demonstrating a novel approach to synthesizing tert-butylbenzoic acid derivatives (Kindra & Evans, 2014).

Safety And Hazards

4-Tert-butyl-2-methylbenzoic acid is classified as having acute toxicity, reproductive toxicity, and specific target organ toxicity. It is harmful if swallowed, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-tert-butyl-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-7-9(12(2,3)4)5-6-10(8)11(13)14/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAQIFNSDBQOMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474756
Record name 4-tert-butyl-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2-methylbenzoic acid

CAS RN

33691-85-9
Record name 4-tert-butyl-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 250 mL round bottom flask was charged with tetramethylethylene diamine (5.6 mL, 37 mmol) in THF (34 mL). After the mixture was cooled to −92° C. (N2(liq)/CH2Cl2 bath), sec-BuLi (26.5 mL, 37 mmol, 1.4M solution in cyclohexane) was added, followed by the dropwise addition of a solution of 4-tert-butylbenzoic acid (3 g, 16.8 mmol) dissolved in THF (22 mL). After stirring for 1 h, methyliodide (4.5 mL, 72.4 mmol) was added to mixture at −80° C. After stirring for 10 min at −80° C., the reaction mixture was quenched H2O (20 mL). Upon warming to room temperature, the aqueous phase adjusted to pH=2 with aqueous HCl (1M). The aqueous phase was extracted with EtOAc (2×15 mL), and the combined organic extracts were dried with Na2SO4 and concentrated. The residue was chromatographed with (gradient, 10%-60% EtOAc/hexanes) to afford 630 mg (20%) 101a.
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5.6 mL
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34 mL
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N2(liq) CH2Cl2
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26.5 mL
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3 g
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4.5 mL
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22 mL
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20%

Synthesis routes and methods III

Procedure details

An amount of 10.0 g (61.62 mmol) of 4-tert-butyl-o-xylene is added to 100 mL solution of 20% water in pyridine and stirred at 80° C. for one hour. 25 g (154.05 mmol) of potassium permanganate is also added and continued to stir at 80° C. for three hours more. After cooling to room temperature, the mixture is filtered through a thick pack of celite and washed many times with water. The water layer is acidify to pH ˜2, and the precipitate is filtered and crystallized out of water: methanol to give 2.4 g (8.5% yield) as a white solid. 1H NMR (300 MHz, DMSO-d6) □ 1.282 (S, 9H), 2.530 (S, 3H), 7.295 (d, J=6.9 Hz 2H), 7.821 (d, J=2.1 Hz 1H). Ref: JACS, 66, 154-5(1944)
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10 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
EP Taylor, GE Watts - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
5-Ethyl-Z-methyl-, Z-methy1-5-n-propyl-, and 5-tert.-butyl-Z-methylbenzoic acids have been synthesised and their constitutions established. The bromination and Friedel-Crafts …
Number of citations: 2 pubs.rsc.org
BW Larner, AT Peters - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
The properties of 4-tert.-butylphthalic anhydride are examined and many new derivatives are prepared. The carbonyl group para to the tevt.-butyl group is the more reactive in Friedel-…
Number of citations: 27 pubs.rsc.org
M Baumgarth, N Beier, R Gericke - Journal of medicinal chemistry, 1997 - ACS Publications
… 4-tert-Butyl-2-methylbenzoic acid (9) already decomposed at this temperature. Sulfinic acids 29 were prepared by Na 2 SO 3 reduction of the sulfonyl chlorides 28. Using basic reaction …
Number of citations: 95 pubs.acs.org
HR Tsou, X Liu, G Birnberg, J Kaplan… - Journal of medicinal …, 2009 - ACS Publications
… After it was stirred for 10 min, it was cooled to −78 C, and then a solution of 4-tert-butyl-2-methylbenzoic acid (95) (500 mg, 2.6 mmol) and dimethylcarbonate (471 mg, 5 mmol) in THF (5 …
Number of citations: 95 pubs.acs.org
H Law, M Dukat, M Teitler, DKH Lee… - Journal of medicinal …, 1998 - ACS Publications
… A solution of 4-tert-butyl-2-methylbenzoic acid 36 (0.9 g, 4.7 mmol) in dry THF (5 mL) was added in a dropwise manner to a well-stirred suspension of LiAlH 4 (0.6 g, 16 mmol) in THF (…
Number of citations: 22 pubs.acs.org

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